molecular formula C16H17ClN2O2 B1385092 N-(3-Amino-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide CAS No. 1020058-28-9

N-(3-Amino-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide

Cat. No.: B1385092
CAS No.: 1020058-28-9
M. Wt: 304.77 g/mol
InChI Key: WQJNMUBFQDONLS-UHFFFAOYSA-N
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Description

N-(3-Amino-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide: is an organic compound that features a combination of aromatic amines, chlorinated phenyl groups, and phenoxyacetamide structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-amino-4-chlorophenol and 3,5-dimethylphenol.

    Formation of Phenoxyacetic Acid: 3,5-dimethylphenol is reacted with chloroacetic acid under basic conditions to form 3,5-dimethylphenoxyacetic acid.

    Amide Formation: The 3,5-dimethylphenoxyacetic acid is then converted to its acyl chloride derivative using thionyl chloride. This acyl chloride is subsequently reacted with 3-amino-4-chlorophenol to form the desired amide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent systems are optimized to maximize yield and purity.

    Catalysis: Catalysts may be employed to enhance reaction rates and selectivity.

    Purification: Industrial methods often involve advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or alkyl halides.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Phenyl derivatives.

    Substitution: Hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

N-(3-Amino-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: The compound is studied for its potential use in the development of novel polymers and materials with specific electronic properties.

    Biological Research: It is used as a probe to study enzyme interactions and receptor binding in biological systems.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation and pain, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Amino-3-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide: Similar structure but with different positioning of the amino and chlorine groups.

    N-(3-Amino-4-bromophenyl)-2-(3,5-dimethylphenoxy)acetamide: Bromine substituted for chlorine.

    N-(3-Amino-4-chlorophenyl)-2-(4-methylphenoxy)acetamide: Different substitution on the phenoxy group.

Uniqueness

N-(3-Amino-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-10-5-11(2)7-13(6-10)21-9-16(20)19-12-3-4-14(17)15(18)8-12/h3-8H,9,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJNMUBFQDONLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-Amino-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide
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N-(3-Amino-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide
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